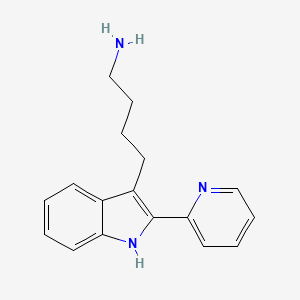

(1H-Indol-2-yl)(1H-indol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

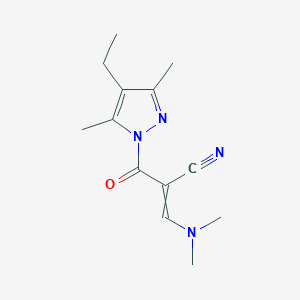

“(1H-Indol-2-yl)(1H-indol-3-yl)methanone” is a compound with the CAS Number: 114648-67-8 and a molecular weight of 260.3 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H12N2O/c20-17(13-10-18-15-8-4-2-6-12(13)15)16-9-11-5-1-3-7-14(11)19-16/h1-10,18-19H . This indicates that the compound has a complex structure with multiple rings.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 260.3 .Scientific Research Applications

Antibacterial Activity

This compound has shown promising results in the treatment of bacterial diseases due to its antibacterial properties . It has been found to be effective against Staphylococcus aureus , especially methicillin-resistant S. aureus (MRSA) and Mycobacterium tuberculosis . The compound has also shown a role in the inhibition of the biofilm formation of S. aureus .

Antimycobacterial Activity

The compound has been tested for its in vitro antimycobacterial activity against M. tuberculosis H37Rv , Mycobacterium smegmatis (ATCC 19420) , Mycobacterium fortuitum (ATCC 19542) , and MDR-TB strains .

Anticancer Activity

Indole derivatives, including this compound, have been found to possess significant anticancer properties . They have been used for the treatment of various types of cancer cells .

Antiviral Activity

Indole derivatives have been found to possess antiviral properties, making them useful in the treatment of various viral infections .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties, making them useful in the treatment of various inflammatory conditions .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties, making them useful in the treatment of various conditions related to oxidative stress .

OLED Applications

The compound has shown high fluorescence quantum yield and good thermal stability, making it an excellent candidate for OLED applications .

Antimalarial Activity

Indole derivatives have been found to possess antimalarial properties, making them useful in the treatment of malaria .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic applications .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological context .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects of this compound’s action would be diverse and context-dependent .

properties

IUPAC Name |

1H-indol-2-yl(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(13-10-18-15-8-4-2-6-12(13)15)16-9-11-5-1-3-7-14(11)19-16/h1-10,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCSHQBGKAGFMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391924 |

Source

|

| Record name | (1H-Indol-2-yl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114648-67-8 |

Source

|

| Record name | 1H-Indol-2-yl-1H-indol-3-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114648-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Indol-2-yl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)

![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)

![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)

![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)